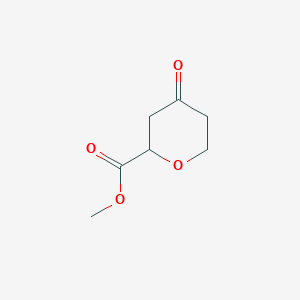

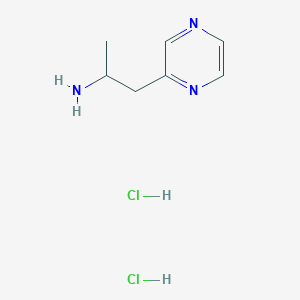

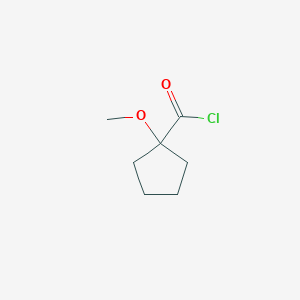

3-(3-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Overview

Description

Scientific Research Applications

Radiopharmaceutical Development

The compound 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1) has been developed as a PET imaging radiopharmaceutical. This compound targets the sphingosine-1 phosphate receptor 1 (S1P1), playing a significant role in multiple sclerosis and other conditions. Its synthesis and validation under cGMP conditions yielded a consistent radiochemical purity of >95%, indicating its potential for human use in investigational new drug applications (Luo et al., 2019).

Imaging Hypoxia in Tumors

O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) is a tracer synthesized for PET imaging of hypoxia, particularly in tumor tissues. Unlike previous tracers whose uptake is controlled by diffusion, [18F]FNT is designed to be transported into cells by amino acid transporters. This property makes it a significant advance in detecting hypoxic tumor tissue (Malik et al., 2012).

Fluorescence Spectral Properties

The spectral properties of Y-shaped fluorophores, including an imidazole ring with various electron-donating and electron-withdrawing groups, were examined. These fluorophores showed strong fluorescence in non-polar solvents and polymer matrices, suggesting their potential in advanced fluorescence applications (Danko et al., 2012).

Mesomorphic Properties of Chiral Benzoates

Chiral benzoates and fluorobenzoates with direct smectic C* antiferroelectric phase to isotropic phase transitions were synthesized and characterized. These compounds exhibit unique mesomorphic properties, making them valuable for applications in liquid crystal technology (Milewska et al., 2015).

Molecular Engineering for Solar Cells

Organic sensitizers with donor, electron-conducting, and anchoring groups have been molecularly engineered for solar cell applications. These sensitizers, when anchored onto TiO2 films, demonstrated high photon-to-current conversion efficiency, highlighting their potential in enhancing solar cell performance (Kim et al., 2006).

Fluorescence Imaging in Cells

3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP) serves as a ratiometric fluorescent pH probe with applications in strong-acidity pH detection in living cells. Its favorable optical properties and cell membrane permeability enable it to monitor pH variations effectively within cellular environments (Nan et al., 2015).

properties

IUPAC Name |

3-(3-fluorophenyl)-2-(5-methyltetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHIYWWUHFXPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C(CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)

![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)